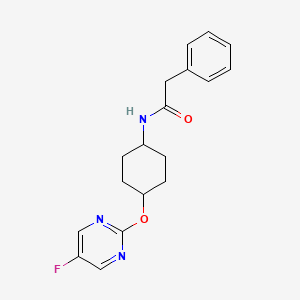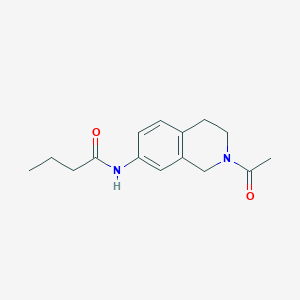
N-(1H-indol-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-indol-4-yl)cyclohexanecarboxamide” is a synthetic compound with the molecular formula C15H18N2O . It is also known as GW 501516 and belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists.
Synthesis Analysis
The synthesis of “N-(1H-indol-4-yl)cyclohexanecarboxamide” and its derivatives has been explored in various studies. For instance, a study by Nazir et al. (2018) synthesized indole-based scaffolds, demonstrating potent inhibitory potential against the urease enzyme.Molecular Structure Analysis
The molecular structure of “N-(1H-indol-4-yl)cyclohexanecarboxamide” consists of a cyclohexane ring attached to a carboxamide group, which is further linked to an indole ring . The average mass of the molecule is 242.316 Da, and the monoisotopic mass is 242.141907 Da .Applications De Recherche Scientifique
Allosteric Modulation in Dopamine D2 Receptors
Research by Mistry et al. (2015) explored a class of compounds, including N-(1H-indol-4-yl)cyclohexanecarboxamide, that modulate the dopamine D2 receptor (D2R). They found that certain indole-carboxamide derivatives could act as negative allosteric modulators at the D2R, impacting the binding of dopamine. This research provides insights into the development of novel therapies for neurological disorders.
Photophysical Properties for Fluorescent Probes
A study by Pereira et al. (2010) synthesized new indole derivatives, closely related to N-(1H-indol-4-yl)cyclohexanecarboxamide, and evaluated their photophysical properties. The high fluorescence quantum yields and solvent sensitivity of these compounds suggest potential applications as fluorescent probes in biochemical and medical research.
Structural Analysis and Synthesis of Derivatives
Özer et al. (2009) focused on synthesizing and characterizing a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include structures similar to N-(1H-indol-4-yl)cyclohexanecarboxamide. The detailed structural analysis through X-ray diffraction offers valuable information for the development of new compounds with potential pharmaceutical applications.
Exploration of Indole-Based Core Structures
Research by Schönherr & Leighton (2012) delved into the synthesis of indole-based core structures, relevant to N-(1H-indol-4-yl)cyclohexanecarboxamide. Their work revealed novel methods to access underexplored indole-based motifs, which are significant in medicinal chemistry due to their biological activities.
Synthetic Methods and Potential Biological Activities
A study by Nazir et al. (2018) synthesized indole-based scaffolds, demonstrating potent inhibitory potential against urease enzyme. These findings suggest that derivatives of N-(1H-indol-4-yl)cyclohexanecarboxamide could have significant biological activities and therapeutic applications.
Propriétés
IUPAC Name |
N-(1H-indol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h4,7-11,16H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXEYWAJCICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)
![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
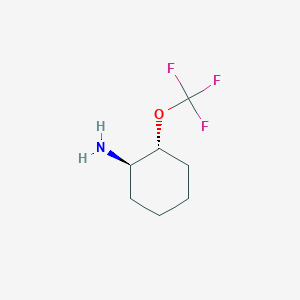
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)
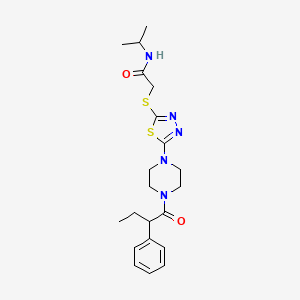
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)
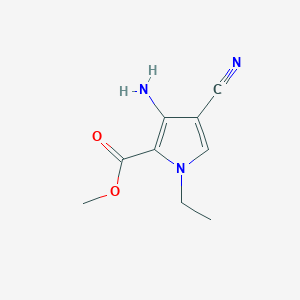
![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)
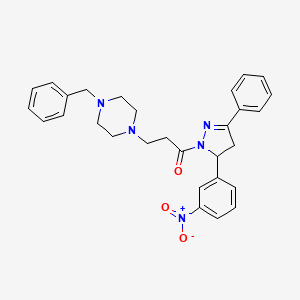

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)
